Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester
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Overview
Description
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two fluorine atoms, a methyl group attached to the pyridine ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane or tetrahydrofuran.
Esterification: The final step involves the esterification of the difluoro-(4-methyl-pyridin-2-yl)-acetic acid with ethanol to form the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- Difluoro-(2-methyl-pyridin-4-yl)-acetic acid ethyl ester
- Difluoro-(4-methyl-pyridin-3-yl)-acetic acid ethyl ester
- **Difluoro-(4-methyl-p
Properties
CAS No. |
503627-65-4 |
---|---|
Molecular Formula |
C10H11F2NO2 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-7(2)4-5-13-8/h4-6H,3H2,1-2H3 |
InChI Key |
QDTVZSDHZPBXNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=CC(=C1)C)(F)F |
Origin of Product |
United States |
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